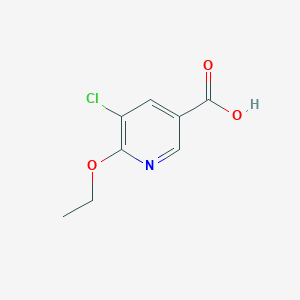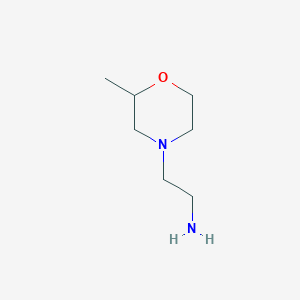
2-(2-Methylmorpholin-4-yl)ethan-1-amine
Vue d'ensemble
Description
“2-(2-Methylmorpholin-4-yl)ethan-1-amine” is a chemical compound with the molecular formula C7H16N2O . It is a unique chemical provided to early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H16N2O/c1-7-6-9 (3-2-8)4-5-10-7/h7H,2-6,8H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 144.22 .Applications De Recherche Scientifique
Materials Science Applications
In materials science, "2-(2-Methylmorpholin-4-yl)ethan-1-amine" related compounds have been explored for their physicochemical properties and potential uses in various applications. For instance, research on the experimental vapor pressures of similar amines provides foundational data that can be critical for the development of new materials and processes, indicating their stability and behavior under different temperature conditions (Razzouk, Hajjaji, Mokbel, Mougin, & Jose, 2009).
Organic Synthesis and Catalysis
The compound and its derivatives have shown significant utility in organic synthesis and catalysis. For example, nickel(II) complexes chelated by (amino)pyridine ligands, including those related to "this compound," have been studied for ethylene oligomerization, highlighting their role in producing important industrial chemicals (Nyamato, Ojwach, & Akerman, 2016). Additionally, novel triazinone-based condensing reagents have been developed using derivatives of "this compound," showcasing their efficiency in facilitating amide bond formation, an essential reaction in organic synthesis (Yamada, Kota, Takahashi, Fujita, Kitamura, & Kunishima, 2019).
Structural and Chemical Studies
Research on the synthesis and structural evaluation of compounds related to "this compound" has contributed to a deeper understanding of chemical reactivity and molecular architecture. For example, studies into the structures of substituted indoles and gramine derivatives provide insights into the chemical behavior and potential applications of these compounds in medicinal chemistry and material science (Kukuljan, Kranjc, & Perdih, 2016).
Safety and Hazards
“2-(2-Methylmorpholin-4-yl)ethan-1-amine” is classified as a dangerous substance. It has the hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures should be taken when handling this substance .
Propriétés
IUPAC Name |
2-(2-methylmorpholin-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7-6-9(3-2-8)4-5-10-7/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZZLZNBUIFOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


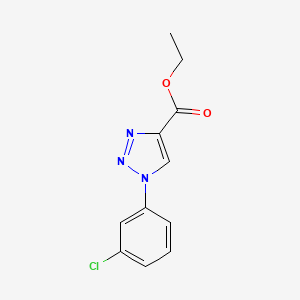

![2-[(2-Methoxyphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B3373150.png)

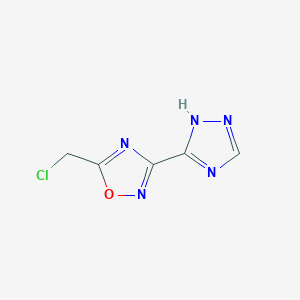

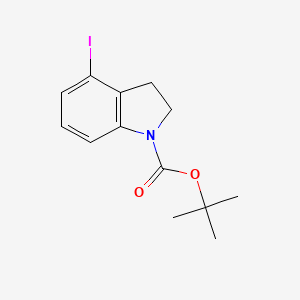
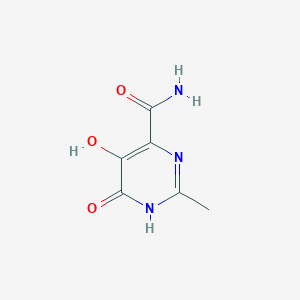
![2-[4-(2-Iodobenzamido)phenyl]acetic acid](/img/structure/B3373202.png)

